molecular formula C6H10N4O2S B3163337 4-Methylsulfanyl-2-tetrazol-1-yl-butyric acid CAS No. 883544-48-7

4-Methylsulfanyl-2-tetrazol-1-yl-butyric acid

Cat. No.: B3163337
CAS No.: 883544-48-7
M. Wt: 202.24 g/mol
InChI Key: AZCSQHICDPMUDA-UHFFFAOYSA-N
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Description

Foundational Significance of Butyric Acid Scaffold in Biological Systems

Butyric acid, a short-chain fatty acid, is a fundamental molecule in various biological systems. It is a primary energy source for colonocytes, the epithelial cells of the colon, playing a crucial role in maintaining gut health and barrier function. metwarebio.com Beyond its metabolic role, butyric acid and its derivatives are involved in cellular signaling and epigenetic regulation, notably as inhibitors of histone deacetylases (HDACs). researchgate.net This activity can influence gene expression and is a key mechanism behind its investigation in various disease models. In industrial biotechnology, butyric acid is a valuable product used in the manufacturing of chemicals, food additives, and pharmaceuticals. researchgate.netosti.gov The butyric acid structure serves as a versatile scaffold in synthetic chemistry, providing a flexible carbon chain that can be functionalized to create a diverse range of molecular architectures for biological investigation.

Strategic Role of Tetrazole Heterocycles as Bioisosteres in Ligand Design

In modern drug design, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone strategy. The 1H-tetrazole ring is a prominent example of a non-classical bioisostere for the carboxylic acid group. bohrium.com This is due to several advantageous physicochemical properties. The tetrazole ring has a pKa value (around 4.9) similar to that of carboxylic acids, allowing it to participate in comparable ionic and hydrogen bonding interactions with biological targets. nbinno.com

However, the tetrazole moiety offers distinct advantages over a carboxylic acid. It is generally more metabolically stable, as it is less susceptible to the biological transformations that carboxylic acids often undergo in the liver. researchgate.net This can lead to improved pharmacokinetic profiles, including longer half-lives and better bioavailability. nbinno.comresearchgate.net Furthermore, the tetrazole ring is more lipophilic than a carboxylate group, which can enhance a molecule's ability to cross cellular membranes. bohrium.comresearchgate.net The planar structure of the tetrazole ring also contributes to its effectiveness in ligand-receptor interactions. bohrium.com These properties have led to the incorporation of the tetrazole moiety into more than 20 FDA-approved drugs for a wide range of therapeutic applications, including antihypertensive, antibacterial, and anticancer agents. beilstein-journals.orgnih.gov

Table 1: Comparison of Carboxylic Acid and Tetrazole Bioisosteres

PropertyCarboxylic Acid (-COOH)Tetrazole (-CN4H)Significance in Drug Design
pKa ~4.0 - 5.0~4.5 - 5.0Similar acidity allows for comparable ionic interactions with biological targets. bohrium.comnbinno.com
Metabolic Stability Susceptible to metabolic transformationsMore stable to metabolic degradationCan lead to improved pharmacokinetic profiles and longer drug half-life. nbinno.comresearchgate.net
Lipophilicity LowerHigherMay improve membrane permeability and bioavailability. bohrium.comresearchgate.net
Geometry PlanarPlanarFavorable for binding to planar receptor sites. bohrium.com
Hydrogen Bonding Acts as H-bond donor and acceptorPrimarily an H-bond acceptor; can form stronger H-bondsStronger interactions can enhance binding affinity to a target receptor.

Research Rationale for Investigating 4-Methylsulfanyl-2-tetrazol-1-yl-butyric Acid: A Hybrid Molecular Architecture

The rationale for designing and investigating a hybrid molecule like this compound stems from the goal of creating a novel chemical entity with potentially synergistic or unique biological properties derived from its constituent parts. This molecular architecture strategically combines:

The Butyric Acid Backbone: Provides a flexible and biologically relevant scaffold.

The Tetrazole Ring: Serves as a metabolically stable bioisostere of a carboxylic acid, intended to interact with biological targets that recognize carboxylates while offering improved pharmacokinetic characteristics.

The Methylsulfanyl Group (-SCH3): This sulfur-containing moiety can increase lipophilicity and influence the electronic properties of the molecule, potentially affecting its binding affinity and metabolic profile.

By integrating these three components, researchers aim to create a molecule that leverages the biological relevance of butyric acid, the proven pharmaceutical advantages of the tetrazole pharmacophore, and the modulating effects of the methylsulfanyl group.

Academic Objectives and Scope of Research on Compounds Integrating Methylsulfanyl, Tetrazole, and Butyric Acid Moieties

The academic objectives for investigating compounds like this compound are multifaceted and span several areas of chemical and biological science. The primary goals typically include:

Synthetic Methodology: Developing efficient and novel synthetic routes to create these complex molecules. Multicomponent reactions, such as the Ugi or Passerini reactions, are often explored for their efficiency in generating molecular diversity. beilstein-journals.orgresearchgate.net

Physicochemical Characterization: Thoroughly determining the compound's structural and electronic properties, including its pKa, solubility, and lipophilicity (logP), to predict its behavior in biological systems.

Biological Screening and Activity: Evaluating the compound's effects in a wide range of biological assays to identify potential therapeutic applications. This could include screening for activity as an enzyme inhibitor, an antimicrobial agent, or an antagonist for a specific cellular receptor. nih.govmdpi.comnih.gov For instance, derivatives of butanoic acid containing a tetrazole ring have been evaluated as angiotensin-II receptor antagonists. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying each component of the molecule—the length of the butyric acid chain, the position of the methylsulfanyl group, and substitutions on the tetrazole ring—to understand how these changes impact biological activity. This provides crucial insights for designing more potent and selective compounds.

The scope of this research is to generate novel chemical tools and potential drug leads by exploring the chemical space created by the combination of these specific moieties.

Table 2: Research Findings on Related Butanoic Acid Derivatives

Compound ClassBiological Activity InvestigatedKey Findings
2-(N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivativesAngiotensin-II receptor antagonism, antioxidant, urease inhibitionSynthesized compounds showed significant free-radical scavenging and retained antihypertensive properties. Some analogs also exhibited urease inhibitory actions. nih.govmdpi.com
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid derivativesAntimicrobial activityCertain synthesized derivatives showed high to moderate activity against both Gram-positive and Gram-negative bacterial strains. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2S/c1-13-3-2-5(6(11)12)10-4-7-8-9-10/h4-5H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCSQHICDPMUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N1C=NN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations for 4 Methylsulfanyl 2 Tetrazol 1 Yl Butyric Acid and Its Derivatives

Establishment of Synthetic Routes to the 2-Tetrazol-1-yl-butyric Acid Framework

The core of the target molecule is the 2-tetrazol-1-yl-butyric acid scaffold. Its synthesis presents two primary challenges: the formation of the tetrazole ring and the establishment of the stereocenter at the alpha-carbon.

Tetrazole Ring Formation Strategies in Butyric Acid Derivatives

The construction of the tetrazole ring is a cornerstone of the synthesis. The most prevalent and versatile method for forming 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). In the context of butyric acid derivatives, this typically involves the conversion of a carboxylic acid or its corresponding amide to a nitrile, which then undergoes cyclization with an azide source.

A common precursor is 2-aminobutyric acid, which can be converted to the corresponding 2-azidobutyronitrile. The azide functionality can then react intramolecularly or, more commonly, an external azide source is used with a 2-cyanobutyric acid derivative. Key reagents for the dehydration of the corresponding amide to a nitrile include trifluoroacetic anhydride, phosphorus pentoxide, or cyanuric chloride. The subsequent cycloaddition with sodium azide, often catalyzed by a Lewis acid such as zinc bromide or ammonium (B1175870) chloride, yields the tetrazole ring.

Multicomponent reactions (MCRs) offer a more convergent approach. The Ugi-azide reaction, for instance, can construct the α-amino tetrazole core in a single step from an aldehyde, an amine, an isocyanide, and an azide source like trimethylsilyl (B98337) azide (TMSN₃). By choosing appropriate starting materials, this reaction can be adapted to generate the desired butyric acid framework with the tetrazole moiety already in place.

Table 1: Selected Methods for Tetrazole Ring Formation

Starting Material Reagents Product Type
2-Cyanobutyric acid ester NaN₃, ZnBr₂ or NH₄Cl 2-(Tetrazol-5-yl)-butyric acid ester
2-Aminobutyramide 1. Dehydrating agent (e.g., TFAA) 2. NaN₃, Lewis Acid 2-(Tetrazol-5-yl)-butyramide
Butyraldehyde, Amine, Isocyanide TMSN₃ α-Amino-tetrazolyl butyric acid derivative

Incorporation of the 4-Methylsulfanyl Side Chain

The 4-methylsulfanyl side chain is a defining feature of the target molecule and its synthesis requires careful planning, often drawing parallels to the synthesis of methionine analogues.

Synthetic Precursors and Strategies for Sulfanylalkyl Moieties

The introduction of the methylsulfanyl group can be achieved through various synthetic strategies. A common approach is the nucleophilic substitution of a suitable leaving group with a methylthiolate source. For example, a precursor containing a 4-halobutyl or 4-tosyloxybutyl side chain can be reacted with sodium thiomethoxide (NaSMe) to form the desired thioether linkage.

Alternatively, a Michael addition of methanethiol (B179389) to an α,β-unsaturated carbonyl compound can be utilized. For instance, reaction of methanethiol with a suitable acrylate (B77674) derivative can furnish a precursor containing the 4-methylsulfanylbutyrate skeleton.

Connections to Methionine Analogues in Synthesis

The structural similarity of 4-Methylsulfanyl-2-tetrazol-1-yl-butyric acid to methionine provides a conceptual framework for its synthesis. Many synthetic routes developed for methionine and its derivatives can be adapted for the construction of the target molecule. For example, the alkylation of a malonic ester derivative with 1-chloro-2-(methylsulfanyl)ethane is a classic approach in methionine synthesis that can be modified to introduce the desired side chain onto a precursor of the 2-tetrazol-1-yl-butyric acid framework.

Furthermore, functionalization of methionine itself can serve as a starting point. While more complex, this approach could involve the conversion of the amino group of methionine into a tetrazole ring, although this would require careful protection and deprotection strategies.

Functional Group Interconversions and Advanced Derivatization

Once the core structure of this compound is assembled, a variety of functional group interconversions and derivatizations can be performed to explore structure-activity relationships or to introduce labels for biological studies.

The carboxylic acid moiety is a prime site for modification. Standard esterification procedures with various alcohols can yield a range of esters. Amide formation with a diverse set of amines can be achieved using common coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The methylsulfanyl group can also be a target for derivatization. Oxidation of the thioether to the corresponding sulfoxide (B87167) or sulfone can be accomplished using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). These oxidized derivatives may exhibit different biological properties.

Advanced derivatization can include the introduction of fluorescent tags or radiolabels. For instance, the carboxylic acid can be coupled to a fluorescent amine, or a tritiated methyl group can be used in the synthesis of the methylsulfanyl side chain to produce a radiolabeled version of the molecule for metabolic studies.

Table 2: Potential Functional Group Interconversions and Derivatizations

Functional Group Reaction Type Reagents Product Type
Carboxylic Acid Esterification Alcohol, Acid catalyst Ester
Carboxylic Acid Amidation Amine, Coupling agent (e.g., EDC) Amide
Methylsulfanyl Oxidation H₂O₂, m-CPBA Sulfoxide, Sulfone
Carboxylic Acid Reduction LiAlH₄, BH₃·THF Primary alcohol

Modifications of the Carboxyl Group (e.g., Esterification, Amidation)

The carboxylic acid moiety in this compound is a prime site for chemical modification to produce a variety of functional derivatives, such as esters and amides. These transformations are crucial for modulating the physicochemical properties of the molecule, including solubility, lipophilicity, and metabolic stability.

Esterification:

The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used as the solvent, and the water formed during the reaction is typically removed. masterorganicchemistry.com

For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. orgsyn.org This method allows for the esterification to proceed at room temperature. orgsyn.org A variety of alcohols, ranging from simple alkanols to more complex structures, can be utilized to generate a diverse library of esters.

Table 1: Representative Esterification Reactions

Starting MaterialReagents and ConditionsProduct
This compoundMethanol, H₂SO₄ (catalytic), refluxMethyl 4-methylsulfanyl-2-tetrazol-1-yl-butyrate
This compoundEthanol, DCC, DMAP, CH₂Cl₂Ethyl 4-methylsulfanyl-2-tetrazol-1-yl-butyrate
This compoundBenzyl alcohol, TsOH, Toluene, refluxBenzyl 4-methylsulfanyl-2-tetrazol-1-yl-butyrate

Amidation:

The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine. Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures to drive off water and is often not practical for complex molecules. Therefore, the carboxylic acid is typically activated first.

Common methods for amide bond formation involve the use of coupling agents such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP). These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine to form the amide bond. The reactions are usually carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. A wide range of amines can be used in these reactions, allowing for the synthesis of a diverse array of amide derivatives. For example, a study on valsartan, a complex molecule containing a tetrazole and a carboxylic acid, demonstrated the synthesis of various ester derivatives. nih.govnih.gov

Table 2: Representative Amidation Reactions

Starting MaterialReagents and ConditionsProduct
This compoundAniline, EDC, HOBt, DMFN-Phenyl-4-methylsulfanyl-2-tetrazol-1-yl-butyramide
This compoundMorpholine, BOP, Et₃N, DCM4-(4-Methylsulfanyl-2-tetrazol-1-yl-butanoyl)morpholine
This compoundGlycine methyl ester, PyBOP, DIPEA, DMFMethyl N-(4-methylsulfanyl-2-tetrazol-1-yl-butanoyl)glycinate

Substituent Effects on the Tetrazole Nucleus

The electronic properties of the tetrazole ring in this compound can be influenced by the nature of the substituent at the 1-position. In this case, the substituent is a chiral butanoic acid moiety with a methylsulfanyl group. Theoretical studies have shown that the nature of the substituent on the tetrazole ring can significantly affect its aromaticity and electronic properties. ogarev-online.ru For instance, electron-withdrawing groups tend to increase the aromaticity of the tetrazole ring, while electron-donating groups can decrease it.

The position of the substituent on the tetrazole ring is also critical. In 1-substituted tetrazoles, the substituent is attached to a nitrogen atom, which influences the properties of the entire ring system. Experimental and computational studies on 1-alkyl-1H-tetrazoles have provided insights into how the alkyl group affects the thermodynamic parameters of reactions involving the tetrazole ring. ogarev-online.ru

Structure Activity Relationship Sar Elucidation and Ligand Design Principles

Systematic Analysis of Conformational Dynamics and Stereochemical Influences on Biological Interactions

The three-dimensional conformation and stereochemistry of 4-Methylsulfanyl-2-tetrazol-1-yl-butyric acid are critical determinants of its biological activity. The chiral center at the C2 position of the butyric acid moiety gives rise to two enantiomers, (R)- and (S)-4-methylsulfanyl-2-tetrazol-1-yl-butyric acid, which are expected to exhibit different potencies and selectivities towards their biological target. The spatial arrangement of the tetrazole ring, the methylsulfanyl group, and the carboxylic acid function around this chiral center dictates the molecule's ability to fit into a specific binding pocket.

Impact of Tetrazole Ring Substitution Patterns and Positional Isomerism on Target Engagement

The tetrazole ring in this compound serves as a bioisostere of a carboxylic acid group, offering similar acidic properties with improved metabolic stability and pharmacokinetic profiles. cambridgemedchemconsulting.comnih.govdrughunter.comrug.nl The position of the butyric acid substituent on the tetrazole ring is crucial. In the named compound, the substituent is at the 1-position of the tetrazole ring. The corresponding 2-substituted isomer would likely exhibit a different electronic distribution and spatial orientation of the side chain, leading to altered binding affinity.

Furthermore, substitutions on the carbon atom of the tetrazole ring (C5 position) can significantly modulate activity. The introduction of small, electron-donating or electron-withdrawing groups can fine-tune the acidity of the tetrazole ring and its hydrogen bonding capabilities, which are often critical for target interaction. nih.gov

Role of the 4-Methylsulfanyl Chain Length and Substitution in Molecular Recognition

The 4-methylsulfanyl chain plays a significant role in molecular recognition, primarily through hydrophobic and van der Waals interactions. The length of this alkylthio chain is optimized in this compound. Shortening or lengthening the chain by one or two methylene (B1212753) units would alter the molecule's ability to access and fit within a hydrophobic pocket of the target protein.

The terminal methyl group and the sulfur atom are key features. The sulfur atom, with its potential for specific interactions such as hydrogen bonding or coordination with metal ions, can be a critical anchor point. Substitution of the methyl group with other small alkyl groups or polar functionalities would impact the lipophilicity and steric profile of this part of the molecule, thereby influencing its binding affinity.

Contribution of the Butyric Acid Moiety to Ligand Potency and Selectivity

The butyric acid moiety is a cornerstone of the molecule's interaction with its biological target. The carboxylic acid group, with its ability to form strong ionic and hydrogen bonds, is often essential for anchoring the ligand in the active site. The pKa of the carboxylic acid is a critical parameter, as its ionization state at physiological pH determines the nature of its interactions.

Modification of the butyric acid chain, for instance, by introducing conformational constraints such as a double bond or a cyclopropyl (B3062369) group, could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. Esterification of the carboxylic acid can serve as a prodrug strategy to enhance cell permeability. nih.gov

Computational and Chemoinformatic Approaches to SAR: Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

Computational and chemoinformatic tools are invaluable for elucidating the SAR of this compound and for designing more potent analogs.

Quantitative Structure-Activity Relationships (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of analogs with their biological activity. Descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft constants) of different substituents on the tetrazole ring or the 4-methylsulfanyl chain can be used to build a predictive model.

Advanced Computational and Theoretical Investigations of 4 Methylsulfanyl 2 Tetrazol 1 Yl Butyric Acid

Computational chemistry and theoretical modeling have become indispensable tools in modern drug discovery and development. For a molecule such as 4-Methylsulfanyl-2-tetrazol-1-yl-butyric acid, these in silico methods provide profound insights into its physicochemical properties, potential biological targets, and mechanisms of action at the molecular level. By simulating complex interactions and calculating electronic properties, researchers can predict the behavior of the compound, guiding further experimental work and optimizing its structure for enhanced efficacy and specificity.

Conclusion and Future Research Perspectives for Tetrazole Butyric Acid Conjugates

Overcoming Synthetic Challenges for Complex Butyric Acid Derivatives

The synthesis of structurally complex tetrazole-butyric acid derivatives often relies on multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. beilstein-journals.orgnih.gov While these methods offer a high degree of molecular diversity from simple starting materials, they present several challenges. A primary hurdle is achieving high yields, which are often moderate to low, particularly when using sterically hindered or electronically challenging substrates. beilstein-journals.orgnih.gov For instance, the incorporation of oxo-tetrazole building blocks in Ugi reactions can be difficult, with the substrate remaining largely unreacted, leading to diminished yields compared to Passerini reactions. nih.gov

Future synthetic strategies will need to focus on:

Development of Novel Building Blocks: Creating new, pre-functionalized tetrazole and butyric acid synthons can streamline the assembly of complex targets. The use of diversely protected tetrazole aldehydes, for example, allows for their incorporation into a wider range of chemical transformations. beilstein-journals.orgresearchgate.net

Optimization of Reaction Conditions: The choice of solvents and catalysts is crucial. For example, using a biphasic solvent system like toluene/water has been shown to significantly improve product yields in certain Passerini-tetrazole reactions by minimizing the formation of side products. nih.gov

Stereoselective Synthesis: Many biologically active molecules are chiral, and their activity is often dependent on their stereochemistry. Developing stereoselective MCRs or employing chiral auxiliaries to control the formation of stereocenters on the butyric acid backbone is a critical area for future research.

Green Chemistry Approaches: The growing emphasis on sustainable chemistry will drive the development of more environmentally friendly synthetic routes. jchr.orgjchr.org This includes the use of safer reagents, such as trimethylsilyl (B98337) azide (B81097) as a replacement for hydrazoic acid, and catalysts that can be easily recovered and reused. beilstein-journals.org

Identification of Novel Biological Targets for This Class of Hybrid Molecules

The structural similarity of the tetrazole ring to the carboxylic acid group allows tetrazole-butyric acid conjugates to interact with a wide array of biological targets. beilstein-journals.orgmdpi.com While their activity against known targets continues to be explored, a significant future direction is the identification of novel biological targets.

Table 1: Examples of Biological Targets for Tetrazole-Containing Compounds

Target Class Specific Target Example Therapeutic Area
Bacterial Enzymes DNA Gyrase and Topoisomerase IV Antibacterial
Cell Signaling Proteins G protein-coupled receptors (GPCRs), e.g., GPR119 Antidiabetic
Cytoskeletal Proteins Tubulin Anticancer
Receptors EP4 receptor Anti-inflammatory

Future research will likely involve:

High-Throughput Screening: Screening large libraries of diverse tetrazole-butyric acid conjugates against panels of biological targets can uncover unexpected activities. beilstein-journals.org

Chemical Biology Approaches: The use of tetrazole-based probes in chemoproteomics experiments can help identify the protein binding partners of these molecules within a cellular context, thus revealing novel targets and mechanisms of action.

Exploring New Therapeutic Areas: While research has focused on areas like cancer and infectious diseases, the unique properties of these compounds may lend themselves to treating other conditions, such as neurodegenerative diseases or metabolic disorders. uq.edu.aunih.gov For example, tetrazole derivatives have been investigated as GPR119 agonists for the treatment of type 2 diabetes mellitus. nih.gov

Integration of Systems Biology and Omics Technologies in Mechanistic Studies

Understanding the precise mechanism of action of tetrazole-butyric acid conjugates is crucial for their development as therapeutic agents. While traditional biochemical assays provide valuable information, a more holistic understanding can be achieved through the integration of systems biology and "omics" technologies (e.g., genomics, proteomics, metabolomics).

Future directions in this area include:

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in cells or tissues treated with these compounds can provide a global view of the cellular pathways they modulate. This can help to identify not only the primary target but also off-target effects and downstream signaling cascades.

Metabolomic Analysis: Studying the metabolic fingerprints of cells following treatment can reveal how these compounds affect cellular metabolism. For instance, metabolomic studies on oat seedlings have been used to understand the molecular regulation of metabolic pathways under stress. mdpi.com A similar approach could elucidate the metabolic impact of tetrazole-butyric acid conjugates.

Computational Modeling: Integrating experimental omics data into computational models of cellular networks can help to predict the systemic effects of these compounds and generate new hypotheses about their mechanisms of action. Molecular docking studies are already widely used to predict binding modes to specific targets like bacterial enzymes. nih.govarabjchem.org

Designing Next-Generation Bioactive Molecules with Optimized Profiles

Key design strategies will involve:

Structure-Based Drug Design: As the three-dimensional structures of more biological targets become available, structure-based design will play an increasingly important role. This involves using computational tools to design molecules that fit precisely into the target's binding site, thereby maximizing potency and selectivity.

Bioisosteric Replacement and Scaffold Hopping: While the tetrazole group is a bioisostere of a carboxylic acid, other parts of the molecule can be modified to fine-tune its properties. Scaffold hopping, where the core structure of the molecule is changed while maintaining its key binding interactions, can lead to the discovery of novel chemical series with improved properties.

Hybrid Molecule Design: Combining the tetrazole-butyric acid scaffold with other pharmacophores can lead to hybrid molecules with dual or synergistic activities. mdpi.com This is a promising strategy for tackling complex diseases and overcoming drug resistance.

Prodrug Approaches: To improve properties such as solubility or cell permeability, tetrazole-butyric acid conjugates can be designed as prodrugs that are converted to the active form in the body.

Translational Research Opportunities and Challenges in Preclinical Development

Translating a promising bioactive molecule from the laboratory to the clinic is a long and challenging process. americanpharmaceuticalreview.com For tetrazole-butyric acid conjugates, several opportunities and challenges exist in preclinical development.

Opportunities:

Established Regulatory Precedent: With over 20 FDA-approved drugs containing a tetrazole moiety, there is a clear regulatory path for this class of compounds. beilstein-journals.orgnih.gov

Broad Therapeutic Potential: The wide range of biological activities associated with tetrazole derivatives suggests that this class of molecules could address numerous unmet medical needs. eurekaselect.comcore.ac.uk

Challenges:

Scalable Synthesis: The transition from laboratory-scale synthesis to large-scale manufacturing required for clinical trials and commercialization can be challenging. Developing cost-effective and robust synthetic routes is essential. beilstein-journals.org

Safety and Toxicology: Thorough preclinical safety and toxicology studies are required to identify any potential adverse effects. americanpharmaceuticalreview.com For some biologics, selecting relevant animal species for toxicology studies can be a significant hurdle. americanpharmaceuticalreview.com

Pharmacokinetic Optimization: Achieving a suitable pharmacokinetic profile (e.g., oral bioavailability, half-life) is often a major challenge in drug development. The inherent properties of the tetrazole ring and the butyric acid linker will need to be carefully balanced to achieve the desired ADME properties. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing 4-Methylsulfanyl-2-tetrazol-1-yl-butyric acid, and how can intermediates be validated?

A practical approach involves reductive amination or nucleophilic substitution reactions. For example, analogous sulfanyl-acetohydrazide derivatives are synthesized by refluxing methyl-sulfanyl esters with hydrazine hydrate in ethanol, monitored via TLC (chloroform:methanol, 7:3 ratio) to confirm intermediate formation . Post-synthesis, intermediates should be characterized by 1H^1H-NMR and LC-MS to verify purity and structural integrity. For tetrazole ring formation, cyclization using sodium azide and ammonium chloride under acidic conditions is common, with reaction progress tracked via FT-IR (disappearance of nitrile peaks at ~2200 cm1^{-1}) .

Q. How should researchers characterize the crystallographic structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and Mercury (for visualization) is critical. SHELXL is robust for handling twinned or high-resolution data, enabling precise refinement of bond lengths and angles . Mercury’s "Materials Module" can compare packing patterns with structurally similar sulfanyl derivatives (e.g., 2-methylsulfonylbenzoic acid, CAS 33963-55-2) to identify intermolecular interactions . For non-crystalline samples, powder XRD paired with DFT-optimized molecular models is advisable.

Q. What analytical methods are suitable for assessing purity and stability?

High-resolution LC-MS with electrospray ionization (ESI) is optimal for detecting impurities (<0.1%). Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. For stability studies, incubate samples under accelerated conditions (40°C/75% RH) and monitor degradation via 13C^{13}C-NMR to detect sulfanyl group oxidation or tetrazole ring cleavage . SPE using Oasis HLB cartridges (pre-conditioned with methanol) effectively isolates degradation products .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for this compound?

Discrepancies between experimental 1H^1H-NMR shifts and predicted values (e.g., using ChemDraw) often arise from dynamic effects like tautomerism. Employ DFT calculations (B3LYP/6-311+G(d,p)) to model tautomeric equilibria and compare Boltzmann-weighted shifts with experimental data. For ambiguous NOE correlations, perform 1H^1H-1H^1H-COSY and HSQC experiments to assign stereochemistry .

Q. What strategies address low reproducibility in biological assays involving this compound?

Contradictory bioactivity data may stem from variable hydration states or polymorphic forms. Pre-screen batches via DSC (20–300°C, 10°C/min) to confirm thermal stability and hydrate content. For cell-based assays, use standardized media (e.g., DMEM with 10% FBS) and control for pH-dependent sulfanyl group reactivity .

Q. How can researchers optimize reaction yields for large-scale synthesis?

Replace batch reactions with continuous-flow systems to enhance reproducibility. For example, a microreactor (0.5 mm ID) with a residence time of 10 minutes at 80°C improves tetrazole cyclization efficiency. Monitor in-line via FT-IR to detect intermediate accumulation and adjust flow rates dynamically .

Q. What advanced techniques validate non-covalent interactions in cocrystals of this compound?

Use Hirshfeld surface analysis (via CrystalExplorer) to quantify interaction ratios (e.g., S···H vs. O···H contacts). Pair with lattice energy calculations (PIXEL method) to compare stabilization energies of cocrystals with sulfonylbenzoic acids (e.g., 3-methylsulfonylbenzoic acid, CAS 5345-27-7) .

Q. How can researchers resolve ambiguities in degradation pathways under oxidative conditions?

Employ LC-QTOF-MS/MS with collision-induced dissociation (CID) to fragment degradation products. For example, sulfoxide formation (m/z +16) and tetrazole ring-opening (m/z -28) can be tracked using targeted MS2^2 scans. Confirm pathways via 1H^1H-1H^1H-TOCSY to assign proton networks in degraded samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.